2-((4-(4-methoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[[4-(4-methoxyphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3S/c1-14-11-18(25-30-14)22-20(28)13-31-21-24-23-19(12-16-5-4-10-26(16)2)27(21)15-6-8-17(29-3)9-7-15/h4-11H,12-13H2,1-3H3,(H,22,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHMJTKIKDZUIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)CC4=CC=CN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-(4-methoxyphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule with potential pharmacological applications. Its biological activity primarily stems from its structural components, which include a triazole ring, a methoxyphenyl group, and an isoxazole moiety. This article explores its biological activity based on available research findings.
- Molecular Formula : C15H16N4OS
- Molecular Weight : 300.38 g/mol
- CAS Number : Not specified in the provided sources.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly in the context of cancer therapy and neurological disorders. The presence of the triazole ring is significant for its potential as an inhibitor of certain kinases, which play a crucial role in cell signaling pathways associated with cancer progression.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the triazole ring and the attached phenyl groups can significantly influence the compound's efficacy. For instance, studies have shown that substituents on the triazole can enhance or reduce activity against specific targets such as c-Jun N-terminal kinase (JNK) and other kinases involved in inflammatory responses .
Anticancer Properties
The compound has demonstrated promising anticancer activity in various studies:
- In Vitro Studies : Compounds similar to the one in focus have been tested against several cancer cell lines. For example, thiazole derivatives have shown IC50 values around 1.61 µg/mL against certain tumor cells, indicating strong cytotoxic effects .
| Compound | IC50 (µg/mL) | Target |
|---|---|---|
| Compound 1 | 1.61 ± 1.92 | Tumor Cell Line A |
| Compound 2 | 1.98 ± 1.22 | Tumor Cell Line B |
Anticonvulsant Activity
The compound's potential anticonvulsant properties have also been explored. Research into similar structures suggests that modifications leading to enhanced binding affinity for GABA receptors may result in significant anticonvulsant effects .
Case Studies
- Case Study on Triazole Derivatives :
- A study involving a series of triazole compounds showed that specific substitutions led to enhanced anti-proliferative effects in breast cancer models. The structure containing a methoxy group was particularly effective in inhibiting tumor growth compared to unsubstituted analogs.
- Neuroprotective Effects :
- Another investigation focused on the neuroprotective effects of related compounds containing pyrrole and isoxazole groups. These compounds were found to exhibit protective effects against oxidative stress-induced neuronal damage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key analogues and their distinguishing features are summarized below:
Key Observations:
- Substituent Position 5 : The (1-methylpyrrol-2-yl)methyl group distinguishes the target compound from pyridine (), thiophene (), or pyrazole () analogues. Pyrrole derivatives are associated with improved solubility and metabolic stability .
- Acetamide Side Chain : The 5-methylisoxazole terminus is unique; most analogues feature substituted phenyl or heteroaryl groups (e.g., 4-methoxyphenyl in , benzyloxy in ). Isoxazole may confer COX-2 selectivity .
Pharmacological and Physicochemical Properties
- Lipophilicity : The pyrrole and isoxazole groups likely lower logP compared to phenyl- or benzyloxy-substituted analogues (e.g., ), improving aqueous solubility .
- Bioactivity: Pyrazole-triazole hybrids () show MIC values of 2–8 µg/mL against S. aureus and E. coli. Pyridine-containing triazoles () exhibit IC₅₀ values of ~10 µM in kinase assays.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and how can purity be ensured during scale-up?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclization of hydrazide intermediates using phosphorus oxychloride (POCl₃) at 120°C, followed by thioether formation. For example, chloroacetamide derivatives can react with triazole-thiol precursors under reflux in ethanol/water with KOH as a base . Purification often involves recrystallization from ethanol, with LC-MS and ¹H-NMR used to confirm purity (>95%) .
Q. Which spectroscopic and analytical techniques are critical for structural characterization?
- Methodological Answer : Elemental analysis, ¹H-NMR, and LC-MS are standard for confirming molecular composition and regiochemistry. X-ray crystallography (as in ) resolves stereochemical ambiguities, while IR spectroscopy validates functional groups like acetamide C=O stretches (~1650 cm⁻¹) .
Q. How is preliminary biological activity screening conducted for this compound?
- Methodological Answer : In vitro assays (e.g., antiproliferative activity) use cell lines like MCF-7 or HeLa, with IC₅₀ values calculated via MTT assays. Molecular docking against target proteins (e.g., kinases) provides initial SAR insights, complemented by ADME predictions for bioavailability .
Q. What are the key safety protocols for handling this compound in the laboratory?
- Methodological Answer : Store in airtight containers at 2–8°C, away from moisture and ignition sources. Use PPE (gloves, goggles) and fume hoods during synthesis. In case of skin contact, wash immediately with water; for spills, neutralize with inert absorbents and dispose as hazardous waste .
Q. How can solubility challenges be addressed for in vitro assays?
- Methodological Answer : Use polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous compatibility, employ co-solvents like PEG-400 or cyclodextrin-based formulations. Dynamic light scattering (DLS) monitors colloidal stability .
Advanced Research Questions
Q. How do substituents on the triazole and isoxazole rings influence structure-activity relationships (SAR)?
- Methodological Answer : Electron-donating groups (e.g., 4-methoxyphenyl) enhance metabolic stability, while hydrophobic pyrrole-methyl groups improve membrane permeability. Systematic substitution at the triazole C-5 position (e.g., aryl vs. alkyl) modulates target binding affinity, validated by free energy perturbation (FEP) simulations .
Q. What experimental designs assess stability under physiological and accelerated storage conditions?
- Methodological Answer : Perform forced degradation studies:
- Hydrolytic Stability : Incubate in PBS (pH 7.4 and 1.2) at 37°C for 72h.
- Oxidative Stress : Expose to 3% H₂O₂.
- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm).
Monitor degradation via HPLC-UV and identify byproducts using HRMS .
Q. How can discrepancies between computational docking and experimental bioactivity data be resolved?
- Methodological Answer : Re-evaluate docking parameters (e.g., protonation states, solvation models). Validate with molecular dynamics (MD) simulations to assess binding mode persistence. Use isothermal titration calorimetry (ITC) to experimentally measure binding thermodynamics .
Q. What strategies optimize synthetic yields while minimizing byproducts?
- Methodological Answer : Employ Design of Experiments (DoE) to optimize reaction variables (temperature, catalyst loading). For example, using Zeolite Y-H as a catalyst in pyridine improves regioselectivity during cyclization steps . Green chemistry approaches (e.g., microwave-assisted synthesis) reduce reaction times and side reactions .
Q. How should conflicting data on biological potency across studies be interpreted?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization). Check for batch-to-batch variability in compound purity via HPLC. Meta-analysis of literature data (e.g., pIC₅₀ ranges) identifies outliers due to assay conditions (e.g., serum protein interference) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
